5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Overview
Description
5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are recognized for their diverse applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene moiety can be introduced through cyclization reactions involving thiocyanato ketones under basic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This can include the use of microwave irradiation to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The thiophene sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Thiophene-2-carboxylic acid: A thiophene derivative used in various chemical syntheses.
Uniqueness
5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide is unique due to its combined indole and thiophene structures, which confer a wide range of biological activities and chemical reactivity .
Properties
IUPAC Name |
5-ethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-2-15-7-8-18(26-15)27(23,24)20-14-6-5-13-9-10-21(16(13)12-14)19(22)17-4-3-11-25-17/h3-8,11-12,20H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWVLNQZLAXFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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